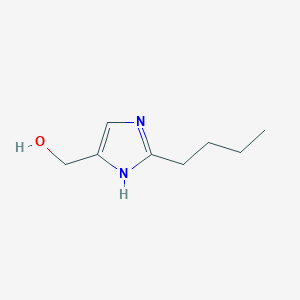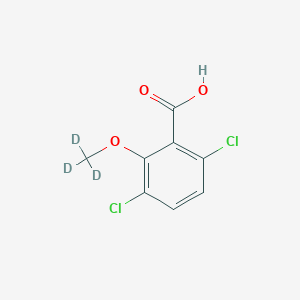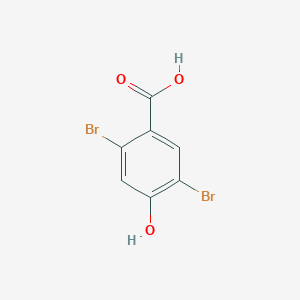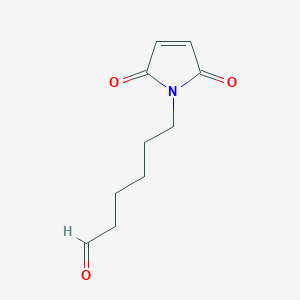
2,4-Diethoxy-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxy-5-nitropyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2,4-Diethoxy-5-nitropyrimidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the electron-donating ethoxy groups. It can also act as a base due to the presence of the nitrogen atom in its structure. These properties make it a useful building block in the synthesis of various compounds.
Biochemische Und Physiologische Effekte
2,4-Diethoxy-5-nitropyrimidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It has also been shown to exhibit moderate antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Diethoxy-5-nitropyrimidine in lab experiments is its ease of synthesis. It can be synthesized using simple and cost-effective methods. Another advantage is its unique properties, which make it a useful building block in the synthesis of various compounds. However, one of the limitations is its limited biological activity. It has been shown to exhibit moderate antibacterial and antifungal activity, but its activity against other organisms is not well understood.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Diethoxy-5-nitropyrimidine. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a building block in the synthesis of new compounds with biological activity. Additionally, its potential as a fluorescent probe for bioimaging applications could be explored. Overall, there is still much to be learned about the properties and potential applications of 2,4-Diethoxy-5-nitropyrimidine in scientific research.
Synthesemethoden
The synthesis of 2,4-Diethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl oxalate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,4-Diethoxy-5-nitropyrimidine with a yield of around 80%. Other methods include the reaction of 2,4-dichloro-5-nitropyrimidine with diethyl malonate or ethyl cyanoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxy-5-nitropyrimidine has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine-based antiviral agents, and pyrimidine-based fluorescent probes. It has also been used as a precursor in the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
101935-53-9 |
|---|---|
Produktname |
2,4-Diethoxy-5-nitropyrimidine |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2,4-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
WCEIGOUJTJFAFL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Kanonische SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



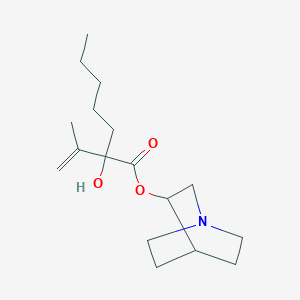
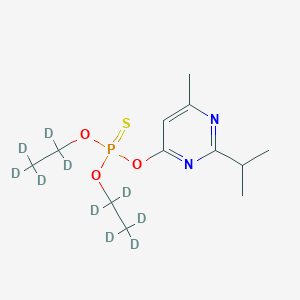
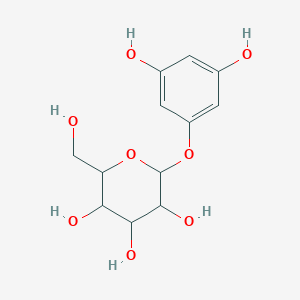
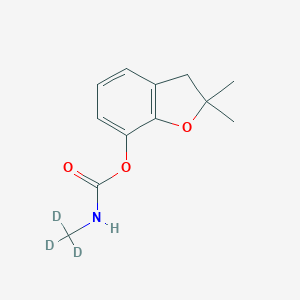
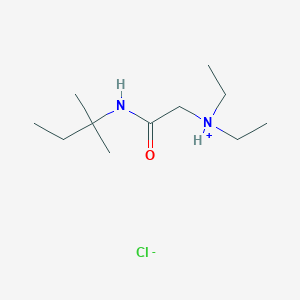
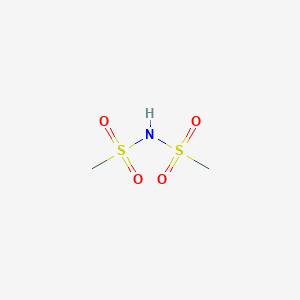
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
